Cas no 288151-49-5 (6-fluoro-2-methylquinolin-4-amine)

6-fluoro-2-methylquinolin-4-amine is a versatile organic compound with significant applications in pharmaceutical research. Its unique structural features, including a 6-fluoro substituent and a 2-methyl group, contribute to its enhanced stability and reactivity. This compound is particularly valuable for the synthesis of novel bioactive molecules due to its ability to facilitate the development of compounds with improved pharmacokinetic profiles.
6-fluoro-2-methylquinolin-4-amine structure
288151-49-5 structure
Product Name:6-fluoro-2-methylquinolin-4-amine
CAS No:288151-49-5
MF:C10H9FN2
MW:176.190265417099
MDL:MFCD06254679
CID:852559
PubChem ID:4738501
Update Time:2025-06-18

6-fluoro-2-methylquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-AMINO-6-FLUORO-2-METHYLQUINOLINE
    • 6-fluoro-2-methylquinolin-4-amine
    • 6-fluoro-2-methyl-4-quinolylamine
    • BB_SC-5911
    • QU190
    • 288151-49-5
    • EN300-237892
    • MFCD06254679
    • PTJKTKQKAHCGDF-UHFFFAOYSA-N
    • 4-Amino-6-fluoro-2-methylquinoline, AldrichCPR
    • DTXSID90406219
    • DB-068000
    • SCHEMBL439684
    • AB23700
    • VS-09835
    • STK788323
    • QEF
    • F2156-0070
    • AKOS000272170
    • BBL030481
    • MDL: MFCD06254679
    • Inchi: 1S/C10H9FN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)
    • InChI Key: PTJKTKQKAHCGDF-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C=1)=C(C=C(C)N=2)N

Computed Properties

  • Exact Mass: 176.07500
  • Monoisotopic Mass: 176.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91000
  • LogP: 2.84570

6-fluoro-2-methylquinolin-4-amine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

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6-fluoro-2-methylquinolin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:288151-49-5)6-fluoro-2-methylquinolin-4-amine
Order Number:A1084899
Stock Status:in Stock
Quantity:10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):551.0/371.0
Email:sales@amadischem.com

Additional information on 6-fluoro-2-methylquinolin-4-amine

Introduction to 6-Fluoro-2-Methylquinolin-4-Amine (CAS No. 288151-49-5)

6-Fluoro-2-methylquinolin-4-amine (CAS No. 288151-49-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 6-fluoro-2-methylquinolin-4-amine.

The molecular formula of 6-fluoro-2-methylquinolin-4-amine is C10H9FN2, and its molecular weight is approximately 180.19 g/mol. The compound features a quinoline core with a fluorine atom at the 6-position and a methyl group at the 2-position, which are key structural elements contributing to its unique chemical and biological properties. The presence of these substituents imparts specific electronic and steric effects that influence the compound's reactivity and binding affinity to various biological targets.

In terms of synthesis, 6-fluoro-2-methylquinolin-4-amine can be prepared through several well-established routes. One common method involves the condensation of 6-fluoroanthranilic acid with 2-methylbenzyl chloride followed by cyclization and reduction steps. Another approach involves the reaction of 6-fluoroquinoline with methylamine in the presence of a suitable catalyst. These synthetic pathways have been optimized to achieve high yields and purity, making 6-fluoro-2-methylquinolin-4-amine readily available for further research and development.

The biological activities of 6-fluoro-2-methylquinolin-4-amine have been extensively studied in recent years. One of the most promising areas of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that 6-fluoro-2-methylquinolin-4-amine exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. This property makes it a valuable lead compound for the development of targeted therapies.

Beyond its enzymatic inhibition properties, 6-fluoro-2-methylquinolin-4-amine has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. These findings suggest that 6-fluoro-2-methylquinolin-4-amine may have therapeutic potential in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

In addition to its direct biological activities, 6-fluoro-2-methylquinolin-4-amine has been explored as a scaffold for the design of more potent and selective analogs. Through structure-based drug design approaches, researchers have synthesized a range of derivatives with enhanced pharmacological profiles. These derivatives often exhibit improved potency, selectivity, and pharmacokinetic properties, making them promising candidates for further preclinical and clinical evaluation.

The safety profile of 6-fluoro-2-methylquinolin-4-amine is another critical aspect that has been thoroughly investigated. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new chemical entity, comprehensive safety assessments are essential to ensure its safe use in humans. Ongoing research continues to explore the long-term safety and efficacy of 6-fluoro-2-methylquinolin-4-amine, providing valuable insights into its potential as a therapeutic agent.

In conclusion, 6-fluoro-2-methylquinolin-4-amnine (CAS No. 288151-49-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for the development of novel drugs targeting various diseases. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field.

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Amadis Chemical Company Limited
(CAS:288151-49-5)6-fluoro-2-methylquinolin-4-amine
A1084899
Purity:99%/99%
Quantity:10.0g/5.0g
Price ($):551.0/371.0
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